molecular formula C12H20O2 B12654623 [(E)-hex-3-enyl] (Z)-hex-2-enoate CAS No. 102832-15-5

[(E)-hex-3-enyl] (Z)-hex-2-enoate

Cat. No.: B12654623
CAS No.: 102832-15-5
M. Wt: 196.29 g/mol
InChI Key: WAZKUHYKUCORDK-MBRJEVFCSA-N
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Description

[(E)-hex-3-enyl] (Z)-hex-2-enoate is an ester featuring distinct stereochemical configurations: an (E)-double bond at the 3-position of the hexenyl chain and a (Z)-double bond at the 2-position of the hexenoate moiety. Its molecular formula is C₁₂H₂₀O₂, with a molecular weight of 196.29 g/mol. Key physical properties include a density of 0.903 g/cm³, boiling point of 264°C, and flash point of 117.5°C .

Properties

CAS No.

102832-15-5

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(E)-hex-3-enyl] (Z)-hex-2-enoate

InChI

InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5,7-8,10H,3-4,6,9,11H2,1-2H3/b7-5+,10-8-

InChI Key

WAZKUHYKUCORDK-MBRJEVFCSA-N

Isomeric SMILES

CCC/C=C\C(=O)OCC/C=C/CC

Canonical SMILES

CCCC=CC(=O)OCCC=CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-hex-3-enyl] (Z)-hex-2-enoate typically involves the esterification reaction between (E)-hex-3-en-1-ol and (Z)-hex-2-enoic acid. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as immobilized enzymes can also be employed to achieve a more environmentally friendly process. The reaction conditions are optimized to ensure high conversion rates and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(E)-hex-3-enyl] (Z)-hex-2-enoate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Amides or other esters, depending on the nucleophile used.

Scientific Research Applications

[(E)-hex-3-enyl] (Z)-hex-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and geometric isomerism.

    Biology: Investigated for its potential role in biological signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of [(E)-hex-3-enyl] (Z)-hex-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in various biochemical pathways. The double bonds in the compound can also interact with reactive oxygen species, contributing to its antioxidant properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [(E)-hex-3-enyl] (Z)-hex-2-enoate with structurally related esters, emphasizing differences in stereochemistry, aroma profiles, and applications:

Compound Name Molecular Formula Molecular Weight Double Bond Configuration Aroma Profile Natural Sources/Applications Key References
This compound C₁₂H₂₀O₂ 196.29 (E)-hex-3-enyl, (Z)-hex-2-enoate Not explicitly reported (inferred: complex green/fruity notes) Synthetic/limited natural occurrence
[(Z)-hex-3-enyl] acetate C₈H₁₄O₂ 142.20 (Z)-hex-3-enyl Fresh, green, grassy Peach, plum, wheat (defense VOCs)
[(Z)-hex-3-enyl] benzoate C₁₃H₁₆O₂ 204.26 (Z)-hex-3-enyl Floral, sweet Inga laurina essential oil
[(E)-hex-2-enyl] acetate C₈H₁₄O₂ 142.20 (E)-hex-2-enyl Fruity, pungent Plum puree (decreases with HPP)
(Z)-hex-3-enyl hexanoate C₁₂H₂₂O₂ 198.30 (Z)-hex-3-enyl Herbaceous, fruity Inga laurina leaves

Key Differences and Research Findings:

Stereochemistry and Aroma: (Z)-Configured Esters: Compounds like [(Z)-hex-3-enyl] acetate are strongly associated with fresh, green, and grassy aromas in peaches and wheat . The (Z)-configuration enhances volatility and interaction with olfactory receptors. (E)-Configured Esters: (E)-isomers, such as [(E)-hex-2-enyl] acetate, often exhibit sharper, fruity-pungent notes but are less stable under heat or storage .

Biological Roles: [(Z)-hex-3-enyl] acetate is a key volatile organic compound (VOC) in plant defense, induced in wheat after Fusarium infestation . In contrast, this compound’s biological role remains unexplored but may differ due to its dual (E/Z) configuration.

Stability and Processing :

  • Esters like [(Z)-hex-3-enyl] acetate degrade significantly under high-pressure processing (HPP) or prolonged storage, impacting food aroma . The (E)-hex-3-enyl group in the target compound may confer distinct stability properties, though experimental data are lacking.

Synthetic Relevance: Hydrogenation of butyl sorbate yields analogs like butyl (Z)-hex-3-enoate and butyl (E)-hex-2-enoate, highlighting the role of catalysts in controlling stereochemistry . Similar methods could apply to synthesizing this compound.

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